
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol
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Overview
Description
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a chemical compound with a complex structure that includes a chloro group, a fluorophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde, while reduction could produce 6-chloro-alpha-(4-fluorophenyl)-3-pyridinemethane.
Scientific Research Applications
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethane
- 4-Chloro-5-fluoro-6-pyrimidinyl derivatives
Uniqueness
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is unique due to its specific combination of functional groups and structural features
Biological Activity
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a compound of interest due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs) and its implications in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and potential therapeutic benefits.
Overview of Biological Activity
The compound has been identified as a positive allosteric modulator of the α7 nAChR subtype. This receptor is implicated in several neurological functions and disorders, making it a target for drug development aimed at conditions such as Alzheimer's disease and schizophrenia.
This compound enhances the activity of nAChRs by increasing the efficacy of acetylcholine, the endogenous ligand. This modulation occurs without directly activating the receptor, which is characteristic of allosteric modulators. The compound's activity was assessed using Xenopus oocytes expressing human α7 nAChRs, revealing significant enhancements in receptor response when tested alongside acetylcholine.
Table 1: In Vitro Activity of this compound
Compound | EC50 (µM) | Max. Modulation (%) |
---|---|---|
This compound | 0.18 | 1200 |
The data indicates a potent modulation effect with an EC50 value of 0.18μM, suggesting high efficacy at low concentrations. The maximum modulation observed was 1200%, indicating a substantial increase in receptor activity compared to baseline levels.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the chemical structure significantly affect the biological activity of related compounds. For instance, variations in the substituent groups on the pyridine ring and phenyl moiety can enhance or diminish receptor interaction.
Key Findings:
- Substituent Variations : Compounds with larger alkyl groups generally exhibited increased potency.
- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring contributed to improved receptor modulation.
- Ethoxy Group Influence : The ethoxy group was found to be crucial for maintaining activity; its replacement often resulted in loss of efficacy.
Therapeutic Implications
Given its role as a positive allosteric modulator, this compound holds promise for therapeutic applications in treating cognitive disorders. Studies suggest that enhancing α7 nAChR function may improve cognitive deficits associated with neurodegenerative diseases.
Case Studies
- Cognitive Enhancement : In animal models, compounds similar to this compound demonstrated improvements in memory and learning tasks, supporting their potential use in cognitive enhancement therapies.
- Neuroprotective Effects : Preliminary studies indicated that modulation of α7 nAChRs could confer neuroprotective effects against excitotoxicity, which is relevant in conditions like Alzheimer's disease.
Q & A
Q. Basic: What are the established synthetic routes for 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol, and what key reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with 3-pyridinemethanol derivatives, where the 6-chloro and 4-fluorophenyl groups are introduced sequentially. For example:
- Step 1: React 3-hydroxymethylpyridine with a chlorinating agent (e.g., POCl₃) to introduce the 6-chloro group .
- Step 2: Couple the intermediate with 4-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF/water at 80–100°C .
Key factors include: - Catalyst loading : Excess Pd can lead to byproducts.
- Solvent polarity : DMF enhances reactivity but may require purification via column chromatography .
Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and confirms fluorine incorporation (e.g., ¹⁹F NMR δ ≈ -110 ppm for para-fluorophenyl) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₀ClFNO⁺ requires m/z 256.0404) .
- X-ray crystallography : Resolves stereochemistry; related compounds show intermolecular hydrogen bonding between the hydroxymethyl group and pyridine nitrogen (e.g., reports a similar structure with d(O–H···N) = 2.65 Å) .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Standardized assays : Replicate experiments in identical cell lines (e.g., HepG2 for cytotoxicity) with controlled pH and temperature.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dechlorinated byproducts from incomplete substitution) .
- Meta-analysis : Compare IC₅₀ values across studies; adjust for variables like serum concentration in cell cultures .
Q. Advanced: What computational strategies predict the compound's pharmacokinetic properties and target binding?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to targets like GABA receptors; prioritize poses with ΔG < -7 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability (e.g., logP ≈ 2.5 suggests moderate CNS penetration) .
Q. Intermediate: What are the common synthetic impurities, and how are they characterized?
Methodological Answer:
- Byproducts :
- 6-Chloro-3-pyridinemethanol (incomplete coupling): Detected via HPLC (retention time ≈ 3.2 min vs. 4.5 min for target compound) .
- Di-fluorophenyl adducts : Identified by ¹⁹F NMR splitting patterns .
- Mitigation : Optimize reaction time (≥12 hours for Suzuki coupling) and use scavengers (e.g., polymer-bound thiourea to remove excess Pd) .
Q. Advanced: How does the stereochemistry of the alpha-(4-fluorophenyl) group affect biological activity?
Methodological Answer:
- Enantioselective synthesis : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to isolate (R)- and (S)-enantiomers .
- Activity comparison : Test enantiomers in kinase inhibition assays; e.g., (R)-enantiomers of analogous compounds show 10-fold higher potency due to steric complementarity in hydrophobic binding pockets .
- Chiral HPLC : Utilize a Chiralpak AD-H column (hexane:isopropanol = 90:10) to confirm enantiomeric purity (>99% ee) .
Q. Basic: What structural analogs of this compound have been studied, and how do their activities compare?
Methodological Answer:
Key analogs include:
Compound | Modifications | Activity Notes |
---|---|---|
6-Bromo-analog | Br replaces Cl | Higher logP (3.1 vs. 2.5) but reduced solubility |
3-Fluorophenyl variant | Fluorine at meta position | 30% lower affinity for GABAₐ receptors |
Hydroxymethyl → Carboxylic acid | Improved renal clearance but loss of blood-brain barrier penetration |
Q. Advanced: What experimental designs are recommended for studying metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays : Incubate compound (10 µM) with rat/human microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sampling intervals : Collect aliquots at 0, 15, 30, 60 minutes; analyze via LC-MS/MS.
- Data interpretation : Calculate t₁/₂ using nonlinear regression; t₁/₂ < 30 min suggests rapid hepatic clearance .
Properties
CAS No. |
80100-31-8 |
---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7,12,16H |
InChI Key |
WFNZDDQFMVDKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CN=C(C=C2)Cl)O)F |
Origin of Product |
United States |
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